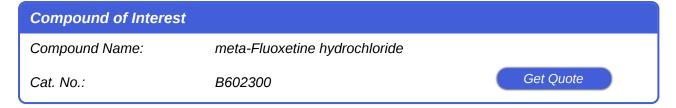


Application Notes and Protocols for meta-Fluoxetine Hydrochloride Analytical Standard

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For Researchers, Scientists, and Drug Development Professionals

Introduction

meta-Fluoxetine hydrochloride is a positional isomer of Fluoxetine hydrochloride, a widely recognized selective serotonin reuptake inhibitor (SSRI). As an isomer, it is often considered a critical impurity in the synthesis of Fluoxetine. Consequently, the primary application of meta-Fluoxetine hydrochloride is as a certified reference material or analytical standard for the identification and quantification of impurities in Fluoxetine hydrochloride active pharmaceutical ingredients (APIs) and formulated drug products.[1][2][3] Its use is essential for ensuring the purity, safety, and efficacy of Fluoxetine-based therapeutics by allowing for accurate assessment of related substances. This document provides detailed protocols for the use of meta-Fluoxetine hydrochloride in analytical method development and routine quality control.

Physicochemical Properties

A summary of the key physicochemical properties of **meta-Fluoxetine hydrochloride** is presented in the table below.



Property	Value	Reference
Chemical Name	N-methyl-y-[3- (trifluoromethyl)phenoxy]- benzenepropanamine, monohydrochloride	[4]
Synonyms	m-Fluoxetine, Fluoxetine Impurity C, Fluoxetine Related Compound A	[4]
CAS Number	79088-29-2	[4]
Molecular Formula	C17H18F3NO · HCl	[4]
Molecular Weight	345.8 g/mol	[4]
Appearance	Crystalline solid	[4]
Solubility	DMF: ~16 mg/mL, DMSO: ~12.5 mg/mL, Ethanol: ~12.5 mg/mL, PBS (pH 7.2): ~0.2 mg/mL	[4]
UV/Vis (λmax)	277 nm	[4]

Applications

The principal application of **meta-Fluoxetine hydrochloride** is as a reference standard in various analytical techniques to:

- Identify and quantify the meta-isomer impurity in Fluoxetine hydrochloride raw materials and finished products.
- Develop and validate analytical methods for purity testing of Fluoxetine.
- Perform quality control testing to ensure compliance with pharmacopeial standards.

While meta-Fluoxetine is noted to be a weaker serotonin selective reuptake inhibitor (SSRI) compared to Fluoxetine, its primary utility in a research and drug development setting is not for



its pharmacological activity but for its role as an analytical standard.[4]

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This protocol outlines a gradient HPLC-UV method for the separation and quantification of meta-Fluoxetine from Fluoxetine and other related impurities.[5][6]

- a. Equipment and Materials
- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- Gemini-C18 column (150 mm x 4.6 mm, 3.0 μm particle size) or equivalent
- meta-Fluoxetine hydrochloride analytical standard
- · Fluoxetine hydrochloride reference standard
- Methanol (HPLC grade)
- Triethylamine (TEA)
- Phosphoric acid
- Water (HPLC grade)
- · Volumetric flasks, pipettes, and syringes
- 0.45 μm syringe filters
- b. Preparation of Solutions
- Buffer Solution (pH 6.0): Mix 12.5 mL of triethylamine with approximately 900 mL of HPLC grade water. Adjust the pH to 6.0 with phosphoric acid and dilute to a final volume of 1000 mL with water.
- Mobile Phase A: Prepare a mixture of methanol and buffer solution in a 20:80 (v/v) ratio.



- Mobile Phase B: 100% Methanol.
- Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of **meta-Fluoxetine hydrochloride** analytical standard in the diluent (typically Mobile Phase A or a mixture similar to the initial mobile phase composition) to obtain a known concentration (e.g., 100 μg/mL).
- Working Standard Solution: Dilute the standard stock solution to a suitable concentration for analysis (e.g., $1 \mu g/mL$).
- Sample Solution: Prepare a solution of the Fluoxetine hydrochloride test sample in the diluent at a specified concentration (e.g., 1 mg/mL).

c. Chromatographic Conditions

Parameter	Condition
Column	Gemini-C18 (150 mm x 4.6 mm, 3.0 μm)
Mobile Phase	A: 20:80 (v/v) Methanol:Buffer (pH 6.0) B: 100% Methanol
Gradient Program	Time (min)
Flow Rate	1.0 mL/min
Column Temperature	Ambient
Detection Wavelength	215 nm
Injection Volume	10 μL
Run Time	60 minutes

d. Procedure

- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
- Inject a blank (diluent) to ensure a clean baseline.



- Inject the working standard solution to determine the retention time and response of meta-Fluoxetine.
- Inject the sample solution to identify and quantify the meta-Fluoxetine impurity.
- Calculate the amount of meta-Fluoxetine impurity in the sample by comparing the peak area
 of the meta-Fluoxetine peak in the sample chromatogram to the peak area of the metaFluoxetine peak in the standard chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy can be used for the structural confirmation of the **meta-Fluoxetine hydrochloride** analytical standard.

- a. Equipment and Materials
- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- meta-Fluoxetine hydrochloride analytical standard
- Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
- b. Sample Preparation
- Dissolve a few milligrams of the **meta-Fluoxetine hydrochloride** analytical standard in the appropriate deuterated solvent in an NMR tube.
- c. Data Acquisition
- Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
- d. Data Analysis
- Process the acquired spectra (Fourier transform, phase correction, baseline correction).



 Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of meta-Fluoxetine hydrochloride. The expected proton and carbon signals should be consistent with the meta-substituted trifluoromethylphenoxy group.

Mass Spectrometry (MS) for Molecular Weight Verification

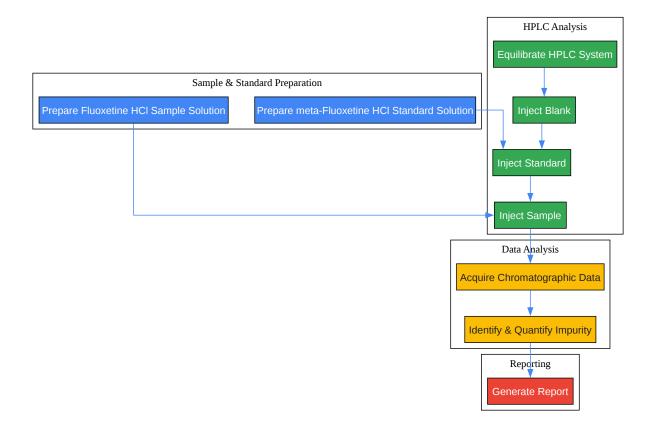
MS is employed to confirm the molecular weight of the **meta-Fluoxetine hydrochloride** analytical standard.

- a. Equipment and Materials
- Mass spectrometer (e.g., LC-MS/MS, GC-MS)
- meta-Fluoxetine hydrochloride analytical standard
- Appropriate solvent (e.g., methanol, acetonitrile)
- b. Sample Preparation
- Prepare a dilute solution of the meta-Fluoxetine hydrochloride analytical standard in a suitable solvent.
- c. Data Acquisition
- Infuse the sample solution into the mass spectrometer.
- Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization ESI).
- d. Data Analysis
- Analyze the resulting mass spectrum to identify the molecular ion peak corresponding to the free base of meta-Fluoxetine (C₁₇H₁₈F₃NO), which has a monoisotopic mass of approximately 309.13 g/mol . The protonated molecule [M+H]⁺ would be observed at m/z 310.14.

Visualization of Workflows and Pathways



Experimental Workflow for Impurity Analysis



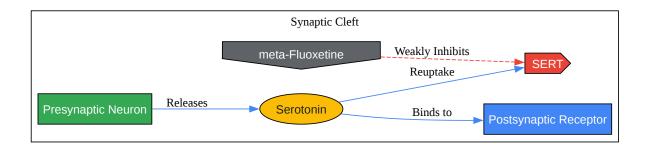
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Caption: Workflow for HPLC-based impurity analysis of Fluoxetine HCl.



Putative Signaling Pathway of meta-Fluoxetine

As an isomer of Fluoxetine, meta-Fluoxetine is a weaker inhibitor of the serotonin transporter (SERT). The following diagram illustrates its putative mechanism of action.



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Caption: Putative mechanism of meta-Fluoxetine as a weak SERT inhibitor.

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